molecular formula C₁₆H₁₂ClN₃O₅ B1663448 Cresyl Violet perchlorate CAS No. 41830-80-2

Cresyl Violet perchlorate

Cat. No. B1663448
CAS RN: 41830-80-2
M. Wt: 361.73 g/mol
InChI Key: HLHUTAPXZITNPJ-UHFFFAOYSA-N
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Description

Cresyl Violet perchlorate is a synthetic dye that has been widely used in scientific research for many years. It is a cationic dye that can be used to stain a variety of biological specimens, including cells, tissues, and microorganisms. Cresyl Violet perchlorate has been used in a variety of scientific applications, including histology, microbiology, and neuroscience.

Scientific research applications

Chemistry and Photophysics

  • Cresyl Violet perchlorate's chemical and photophysical behaviors are significantly influenced by interactions such as hydrogen-bond, electrostatic, and acid-base interactions in solutions. Its fluorescence quantum yield varies notably in different environments, such as in micellar solutions and organic solutions (Isak & Eyring, 1992).

Vibrational Spectroscopic Studies

  • The dye has been a subject of vibrational spectroscopic studies, where its behavior on surfaces like silver has been explored. Such studies have implications in understanding molecular interactions and configurations (Vogel, Gbureck, & Kiefer, 2000).

Biomedical Applications

  • In biomedical research, Cresyl Violet perchlorate has been identified as a superior fluorescent lysosomal marker. Its unique spectral properties and insensitivity to physiological alkali and divalent cations make it a valuable tool in cell biology (Ostrowski et al., 2016).

Materials Science

  • It has been used in the synthesis of luminescent gold nanospheres, demonstrating its utility in creating nanosized fluorophores for various applications (Candreva, Di Maio, & La Deda, 2020).

Optical and Laser Studies

  • The dye is significant in optical studies, like in the amplification and excited state absorption in longitudinally pumped laser dyes, providing insights into the efficiency and dynamics of laser systems (Leheny & Shah, 1975).

properties

IUPAC Name

(9-aminobenzo[a]phenoxazin-5-ylidene)azanium;perchlorate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11N3O.ClHO4/c17-9-5-6-13-14(7-9)20-15-8-12(18)10-3-1-2-4-11(10)16(15)19-13;2-1(3,4)5/h1-8,18H,17H2;(H,2,3,4,5)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLHUTAPXZITNPJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=[NH2+])C=C3C2=NC4=C(O3)C=C(C=C4)N.[O-]Cl(=O)(=O)=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12ClN3O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

18472-89-4 (Parent)
Record name Cresyl violet 670 perchlorate
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DSSTOX Substance ID

DTXSID50885849
Record name Benzo[a]phenoxazin-7-ium, 5,9-diamino-, perchlorate (1:1)
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Molecular Weight

361.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Fine deep green crystals; [MSDSonline]
Record name Cresyl violet 670 perchlorate
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Product Name

Cresyl Violet perchlorate

CAS RN

41830-80-2
Record name Cresyl violet 670 perchlorate
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Record name Benzo[a]phenoxazin-7-ium, 5,9-diamino-, perchlorate (1:1)
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Record name Benzo[a]phenoxazin-7-ium, 5,9-diamino-, perchlorate (1:1)
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Record name 5,9-diaminobenzo[a]phenoxazin-7-ium perchlorate
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Cresyl Violet perchlorate
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Cresyl Violet perchlorate
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Cresyl Violet perchlorate
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Cresyl Violet perchlorate
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Cresyl Violet perchlorate
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Cresyl Violet perchlorate

Citations

For This Compound
557
Citations
J Shah, RF Leheny - Applied Physics Letters, 1974 - aip.scitation.org
… Excited-state absorp'~ion spectrum of cresyl violet perchlorate … Measurements of excited singlet state absorption in the laser dye cresyl violet perchlorate (CVP) are described …
Number of citations: 36 aip.scitation.org
E Vogel, A Gbureck, W Kiefer - Journal of Molecular Structure, 2000 - Elsevier
… Infrared, Raman and SERS spectra of two cationic dyes—cresyl violet perchlorate and coumarin 152—were measured. Density function theory calculations were performed in order to …
Number of citations: 89 www.sciencedirect.com
SJ Isak, EM Eyring - The Journal of Physical Chemistry, 1992 - ACS Publications
… Photothermal spectroscopies and fluorimetry have been used to determine absolute andrelative fluorescence quantum yields for cresyl violet perchlorate in methanolicand aqueous …
Number of citations: 158 pubs.acs.org
MJ Holmes, CE Mungan… - J. Young …, 2004 - apps.dtic.mil
… Specifically, the organic dye cresyl violet perchlorate dispersed in plexiglas was optically excited by a continuous-wave dye laser pumped by an argon-ion laser. After resonantly …
Number of citations: 4 apps.dtic.mil
SJ Isak, EM Eyring - Journal of Photochemistry and Photobiology A …, 1992 - Elsevier
… The chemical and photophysical behavior of cresyl violet perchlorate was studied in aqueous, aqueous micellar and organic solutions. In aqueous micellar solutions the fluorescence …
Number of citations: 22 www.sciencedirect.com
Y Sadaoka, Y Sakai, Y Murata - Journal of Materials Chemistry, 1993 - pubs.rsc.org
… A similar effect was observed for Nafion used as a matrix for cyanine-based dyes.g In this paper, the optical properties of cresyl violet perchlorate-polymer composite thin films are …
Number of citations: 17 pubs.rsc.org
D Magde, JH Brannon, TL Cremers… - Journal of Physical …, 1979 - ACS Publications
… We joined efforts to introduce a new standard for the red-orange, cresyl violet perchlorate(CV). We conclude that in methanol, in … Luminescence Spectrum of Cresyl Violet Perchlorate …
Number of citations: 478 pubs.acs.org
JH Brannon, D Magde - Advances in Laser Chemistry: Proceedings of the …, 1978 - Springer
… He also studied the laser dye cresyl violet perchlorate in three solvents, methanol, nitrobenzene, and glycerol~ We found
Number of citations: 0 link.springer.com
TC Chang, GJ Small - Chemical physics, 1985 - Elsevier
Multi-resonant CARS data for ground and excited electronic state resonances (593.585 cm −1 ) of cresyl violet perchlorate in polyacrylic acid are reported. The intensity of the excited …
Number of citations: 13 www.sciencedirect.com
R Gürkan, Hİ Ulusoy, M Akçay - Eurasian J. Anal. Chem, 2010 - researchgate.net
… determination of nitrite using Cresyl violet perchlorate as a chromogenic indicator reagent. This new approach is based on the reaction of nitrite with Cresyl violet perchlorate, which is …
Number of citations: 4 www.researchgate.net

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